N-(3-メトキシフェニル)ピリジン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

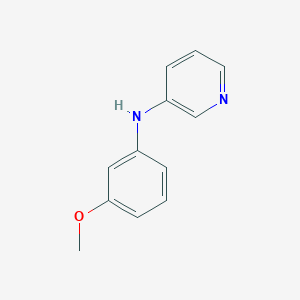

N-(3-methoxyphenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 3-position and a methoxyphenyl group at the nitrogen atom

科学的研究の応用

N-(3-methoxyphenyl)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

Target of Action

N-(3-methoxyphenyl)pyridin-3-amine is an inhibitor of both the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of cancers, including acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with its targets by inhibiting the activity of the FLT3-ITD and BCR-ABL pathways . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes that can slow or stop the growth of cancer cells .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways play crucial roles in cell proliferation and survival . By inhibiting these pathways, N-(3-methoxyphenyl)pyridin-3-amine disrupts these processes, potentially leading to the death of cancer cells .

Result of Action

The inhibition of the FLT3-ITD and BCR-ABL pathways by N-(3-methoxyphenyl)pyridin-3-amine can lead to the death of cancer cells . This compound has shown potent inhibitory effects against clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 3-methoxybenzaldehyde under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde reacts with the amino group of 3-aminopyridine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of N-(3-methoxyphenyl)pyridin-3-amine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

N-(3-methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

類似化合物との比較

N-(3-methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:

N-(3-methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position of the pyridine ring.

N-(4-methoxyphenyl)pyridin-3-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.

N-(3-hydroxyphenyl)pyridin-3-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

生物活性

N-(3-Methoxyphenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of critical signaling pathways involved in cancer. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Methoxyphenyl)pyridin-3-amine features a pyridine ring substituted with a methoxyphenyl group. Its chemical structure can be represented as follows:

This compound is characterized by the presence of both aromatic and heterocyclic systems, which contribute to its biological activity.

Target Pathways

N-(3-Methoxyphenyl)pyridin-3-amine has been identified as an inhibitor of the FLT3-ITD (Fms-like tyrosine kinase 3 internal tandem duplication) and BCR-ABL pathways. These pathways are crucial in the regulation of cell proliferation and survival, particularly in hematological malignancies such as acute myeloid leukemia (AML) .

Biochemical Pathways

- FLT3-ITD Pathway : Mutations in FLT3 are prevalent in approximately 30% of AML cases, leading to uncontrolled cell division. Inhibition of this pathway can induce apoptosis in malignant cells .

- BCR-ABL Pathway : This pathway, commonly associated with chronic myeloid leukemia (CML), is also targeted by N-(3-Methoxyphenyl)pyridin-3-amine, highlighting its dual action against multiple oncogenic pathways .

Antitumor Activity

Research indicates that N-(3-Methoxyphenyl)pyridin-3-amine exhibits potent antitumor activity against various leukemia cell lines. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cells harboring FLT3 mutations and BCR-ABL fusion proteins .

Table 1: Antitumor Efficacy Against Leukemia Cell Lines

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MOLM14 | 3.65 | FLT3 inhibition |

| MOLM14-D835Y | 5.20 | FLT3 inhibition |

| MOLM14-F691L | 10.00 | Partial resistance to FLT3 inhibition |

| K562 (BCR-ABL+) | 4.50 | BCR-ABL inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness at nanomolar concentrations.

Pro-apoptotic Effects

Studies have shown that treatment with N-(3-Methoxyphenyl)pyridin-3-amine leads to increased apoptosis in sensitive leukemia cell lines. Flow cytometry analysis reveals that higher concentrations of the compound significantly enhance early and late apoptotic cell populations compared to controls .

Clinical Relevance

The dual inhibition of FLT3 and BCR-ABL by N-(3-Methoxyphenyl)pyridin-3-amine positions it as a promising candidate for combination therapies in treating resistant forms of leukemia. For instance, concurrent targeting of both pathways may overcome resistance mechanisms observed with single-agent therapies .

Comparative Studies

In comparative studies with other known inhibitors like gilteritinib and midostaurin, N-(3-Methoxyphenyl)pyridin-3-amine has shown superior potency against certain resistant mutations, suggesting its potential for broader therapeutic applications .

特性

IUPAC Name |

N-(3-methoxyphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUGWFYUSVTMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。